molecular formula C20H25N3O4S2 B2928121 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide CAS No. 683265-35-2

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide

Cat. No.: B2928121
CAS No.: 683265-35-2
M. Wt: 435.56
InChI Key: BGIUEEQLQDBNRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide is a heterocyclic sulfonamide derivative characterized by a thiazole core substituted with acetyl and methyl groups at positions 5 and 4, respectively. The benzamide moiety is linked to a cyclohexyl(methyl)sulfamoyl group at the para position of the benzene ring.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S2/c1-13-18(14(2)24)28-20(21-13)22-19(25)15-9-11-17(12-10-15)29(26,27)23(3)16-7-5-4-6-8-16/h9-12,16H,4-8H2,1-3H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIUEEQLQDBNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCCC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Thiazole Ring: Starting with the appropriate thioamide and α-haloketone to form the thiazole ring.

    Acetylation: Acetylation of the thiazole ring at the 5-position.

    Formation of the Benzamide Group: Coupling the thiazole derivative with 4-aminobenzoyl chloride to form the benzamide linkage.

    Sulfonamide Formation: Introducing the cyclohexyl(methyl)sulfonamide group through sulfonylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the acetyl group.

    Reduction: Reduction reactions could target the sulfonamide group or the benzamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide could have several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, targeting specific enzymes or receptors.

    Biological Studies: Investigating its effects on cellular processes or as a probe in biochemical assays.

    Material Science: Exploring its properties as a building block for advanced materials or polymers.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with proteins or enzymes, inhibiting or modulating their activity. The thiazole ring and sulfonamide group are known to interact with biological macromolecules, potentially affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Heterocyclic Cores

1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)
  • LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
  • LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
    • Key Differences : Replacement of the thiazole ring with 1,3,4-oxadiazole and substitution of the sulfamoyl group (e.g., ethyl vs. methyl).
    • Activity : Both compounds exhibit antifungal activity against Candida albicans via thioredoxin reductase (Trr1) inhibition. LMM11 showed enhanced activity due to the cyclohexyl-ethylsulfamoyl group, suggesting alkyl chain length impacts potency .
Thiadiazole Derivatives (Compounds 6, 8a–8c)
  • Compound 6 : N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide
  • Compound 8a: N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide Key Differences: Thiadiazole core with pyridine or isoxazole substituents. Synthesis: Prepared via condensation of enaminones with active methylene compounds, yielding products with dual carbonyl groups (IR: 1605–1719 cm⁻¹) .

Table 1: Comparison of Heterocyclic Core Modifications

Compound Core Structure Key Substituents Biological Activity
Target Compound Thiazole 5-acetyl-4-methyl Not reported (predicted enzyme inhibition)
LMM5/LMM11 1,3,4-Oxadiazole Benzyl(methyl)/cyclohexyl(ethyl) Antifungal (Trr1 inhibition)
Compound 8a Thiadiazole Pyridin-2-yl, acetyl Synthetic intermediate

Sulfamoyl Group Modifications

Cyclohexyl(methyl)sulfamoyl vs. Bis(2-methoxyethyl)sulfamoyl
  • Compound : N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide
    • Key Difference : Bis(2-methoxyethyl) substituent increases polarity, likely improving aqueous solubility compared to cyclohexyl(methyl) .
Dimethylsulfamoyl Derivatives

Table 2: Sulfamoyl Group Impact on Properties

Compound Sulfamoyl Group LogP (Predicted) Solubility
Target Compound Cyclohexyl(methyl) ~3.5 Moderate (lipophilic)
Compound Bis(2-methoxyethyl) ~2.8 High (polar)
Compound Dimethyl ~2.0 Moderate
Acetyl vs. Benzofuran Substituents
Nitrothiazole Analogues
  • Compound : N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
    • Activity : Fluorine and chloro substituents improve metabolic stability and electron-withdrawing effects, critical for enzyme inhibition (e.g., PFOR enzyme) .

Biological Activity

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of immunology and pharmacology. This article presents a detailed examination of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C20H25N3O4S2. The compound features a thiazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC20H25N3O4S2
CAS Number683265-35-2
Melting PointNot specified
Boiling PointNot specified

Research indicates that this compound can activate the NF-κB signaling pathway, which plays a crucial role in immune response and inflammation. A study demonstrated that it enhances the release of immunostimulatory cytokines in human monocytic cell lines when stimulated with lipopolysaccharide (LPS) .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related sulfamoyl benzamidothiazole compounds have provided insights into the modifications that enhance biological activity. For instance, specific substitutions on the thiazole and benzamide moieties have been shown to significantly affect the potency of these compounds in activating NF-κB .

Case Studies

  • Immunostimulatory Effects : In murine models, compounds similar to this compound were used as co-adjuvants alongside established TLR agonists. These combinations resulted in a marked increase in antigen-specific antibody titers compared to controls .
  • Antibacterial Activity : Related thiazole derivatives have shown promising antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating their potential as lead compounds for developing new antibacterial agents .

Table 2: Biological Activity Summary

Activity TypeObserved EffectReference
NF-κB ActivationEnhanced cytokine release
ImmunostimulatoryIncreased antibody titers
AntibacterialMIC values of 3.12 - 12.5 μg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.